![molecular formula C12H9BrN2O2 B1526962 3-[4-(4-溴-1H-吡唑-1-基)苯基]丙烯酸 CAS No. 1216366-99-2](/img/structure/B1526962.png)
3-[4-(4-溴-1H-吡唑-1-基)苯基]丙烯酸
描述
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is a compound that belongs to the class of pyrazole derivatives.
科学研究应用
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions involving pyrazole derivatives.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.
作用机制
Target of Action
Related compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been shown to reduce the activity of AChE, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They have been shown to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to cause significant reductions in ache levels, leading to behavioral changes and body movement impairment .
生化分析
Biochemical Properties
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound has been shown to inhibit AchE activity, leading to altered nerve impulse transmission . Additionally, it interacts with reactive oxygen species (ROS) and can influence oxidative stress levels within cells .
Cellular Effects
The effects of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with AchE results in the inhibition of the enzyme’s activity, which in turn affects neurotransmission . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in stress response and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced oxidative stress and improved cellular function . At higher doses, it can induce toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without adverse effects.
Metabolic Pathways
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can influence metabolic flux by altering the levels of key metabolites and modulating enzyme activities . These interactions can lead to changes in energy production, redox balance, and overall cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling with Phenylacrylic Acid: The brominated pyrazole is coupled with phenylacrylic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
相似化合物的比较
Similar Compounds
- 3-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]acrylic acid
- 3-[4-(4-Fluoro-1H-pyrazol-1-yl)phenyl]acrylic acid
- 3-[4-(4-Methyl-1H-pyrazol-1-yl)phenyl]acrylic acid
Uniqueness
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets .
属性
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIEFYUOQFSLW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


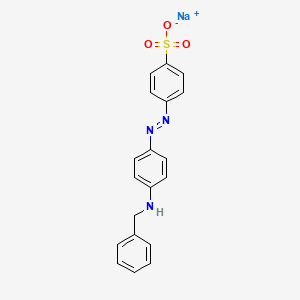
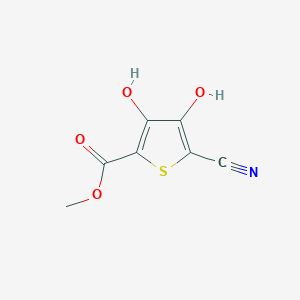
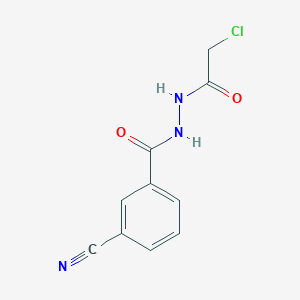
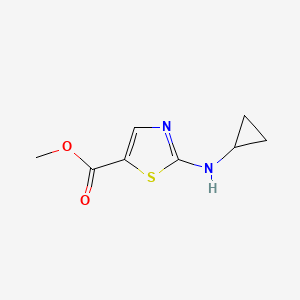
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)
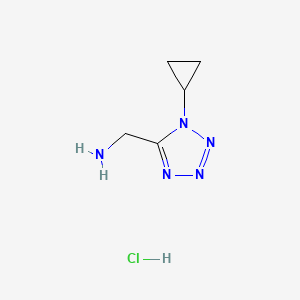
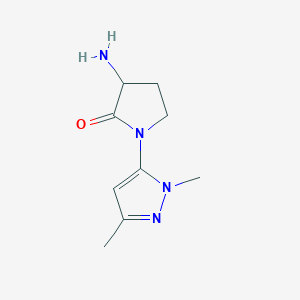
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)
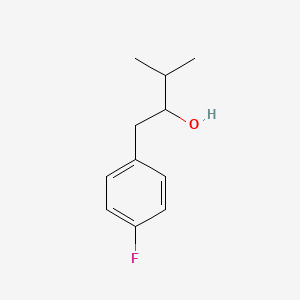
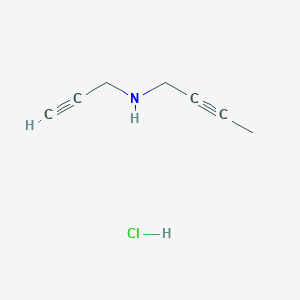
![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)
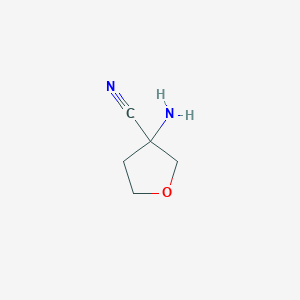
![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)
